![molecular formula C7H5ClLiNO3 B13487194 Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is an organic compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique chemical structure, which includes a lithium ion and a chloropyridinyl group, making it a valuable subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloropyridinyl group plays a crucial role in its binding affinity and specificity. The lithium ion can also influence cellular signaling pathways, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate: Similar structure but with the chloropyridinyl group at a different position.
Lithium(1+) 2-[(3-bromopyridin-2-yl)oxy]acetate: Similar structure but with a bromine atom instead of chlorine.
Lithium(1+) 2-[(3-fluoropyridin-2-yl)oxy]acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is unique due to its specific chloropyridinyl group positioning, which influences its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C7H5ClLiNO3 |
|---|---|
Molecular Weight |
193.5 g/mol |
IUPAC Name |
lithium;2-(3-chloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C7H6ClNO3.Li/c8-5-2-1-3-9-7(5)12-4-6(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
InChI Key |
LSLZGYMEYRZGHR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)OCC(=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


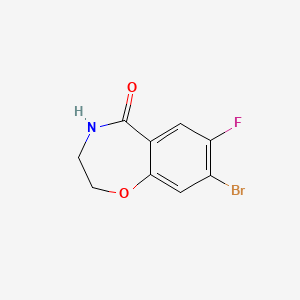
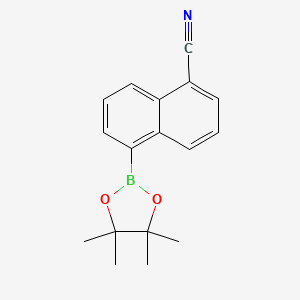
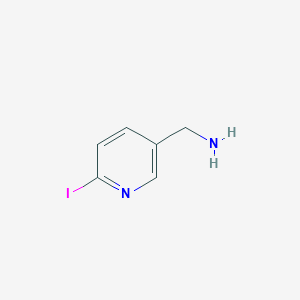
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)
![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
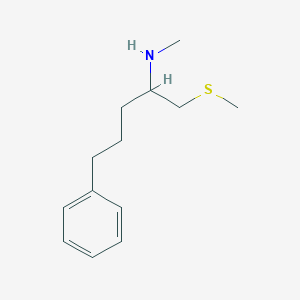
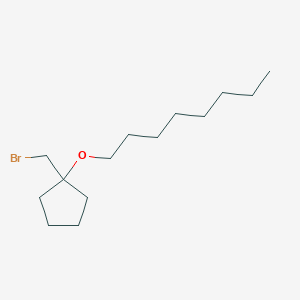

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)


